Benzyl azetidin-3-yl(methyl)carbamate hydrochloride
Overview
Description
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a white to light-yellow powder or crystalline solid that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an azetidine ring, a benzyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl azetidin-3-yl(methyl)carbamate hydrochloride typically involves the reaction of benzyl azetidin-3-yl(methyl)carbamate with hydrochloric acid. The process can be summarized as follows:
Starting Materials: Benzyl azetidin-3-yl(methyl)carbamate and hydrochloric acid.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under room temperature conditions.
Procedure: The benzyl azetidin-3-yl(methyl)carbamate is dissolved in a suitable solvent, and hydrochloric acid is added dropwise. The mixture is stirred until the reaction is complete, and the product is precipitated out by adding a non-solvent.
Purification: The crude product is filtered, washed, and dried to obtain the pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and addition rates of reagents.
Purification Techniques: Utilizing advanced purification techniques like crystallization, filtration, and drying to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azetidine ring.
Reduction Products: Reduced forms of the carbamate moiety.
Substitution Products: Various substituted azetidine derivatives.
Scientific Research Applications
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl azetidin-3-yl(methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
Benzyl azetidin-3-ylcarbamate: Lacks the methyl group present in benzyl azetidin-3-yl(methyl)carbamate hydrochloride.
Azetidin-3-yl(methyl)carbamate: Does not have the benzyl group.
Benzyl azetidin-3-yl(methyl)carbamate: The non-hydrochloride form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring, benzyl group, and carbamate moiety makes it a versatile compound for various research applications.
Biological Activity
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 270.76 g/mol. The compound consists of an azetidine ring, a benzyl group, and a methyl carbamate moiety, which contribute to its biological properties and interactions.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 270.76 g/mol |
Solubility | Enhanced by hydrochloride form |
Structural Features | Azetidine ring, benzyl group, methyl carbamate |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine and benzyl groups may facilitate binding to active sites, leading to modulation of biological pathways. However, detailed studies on the exact molecular targets remain limited.
Antimicrobial Properties
Research indicates that certain derivatives of azetidine compounds exhibit antimicrobial activity against various pathogens. This compound has been studied for its potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also shown promise in anticancer research . Preliminary studies suggest that it may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and activation of apoptotic pathways. For instance, compounds with similar structures have been reported to significantly increase caspase-3 activity in cancer cell lines, indicating their role in promoting programmed cell death .
Case Studies and Research Findings
- Anticancer Screening : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a notable reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
- Antimicrobial Testing : In another investigation, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibitory effects, supporting its development as an antimicrobial drug .
Applications in Medicinal Chemistry
This compound serves as a building block in organic synthesis for creating more complex molecules with potential therapeutic effects. Its unique structure allows for modifications that could enhance its biological activity or selectivity towards specific targets .
Properties
IUPAC Name |
benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSMXDFCWUYBAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693534 | |
Record name | Benzyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171130-36-1 | |
Record name | Benzyl azetidin-3-yl(methyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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